molecular formula C29H42N2O4SSe B14161234 (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid CAS No. 3473-50-5

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid

Cat. No.: B14161234
CAS No.: 3473-50-5
M. Wt: 593.7 g/mol
InChI Key: SZXDETNVVRRTQV-UHFFFAOYSA-N
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Description

The compound (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid is a complex organic molecule with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups including an acetyl group, dimethyl groups, and a carbamimidoselenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes a series of reactions including acetylation, methylation, and the introduction of the carbamimidoselenoate group. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate can undergo various types of chemical reactions, including:

    Oxidation: The presence of the acetyl and methyl groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, particularly at the carbamimidoselenoate moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The functional groups in the compound allow for substitution reactions, where one group can be replaced by another under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

The compound (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of carbamimidoselenoate groups and their interactions with other functional groups.

    Biology: The compound’s unique structure makes it a candidate for studying its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate involves its interaction with specific molecular targets. The carbamimidoselenoate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate include:

Uniqueness

What sets (17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties. The presence of the carbamimidoselenoate group, in particular, provides distinct reactivity and potential biological activity that is not observed in closely related compounds.

Properties

CAS No.

3473-50-5

Molecular Formula

C29H42N2O4SSe

Molecular Weight

593.7 g/mol

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C22H34N2OSe.C7H8O3S/c1-13(25)17-6-7-18-16-5-4-14-12-15(26-20(23)24)8-10-21(14,2)19(16)9-11-22(17,18)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,15-19H,5-12H2,1-3H3,(H3,23,24);2-5H,1H3,(H,8,9,10)

InChI Key

SZXDETNVVRRTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)[Se]C(=N)N)C)C

Origin of Product

United States

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